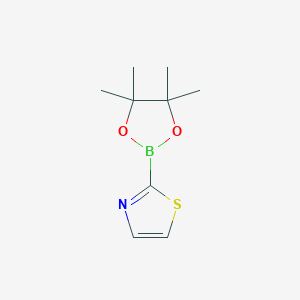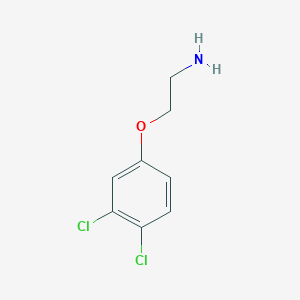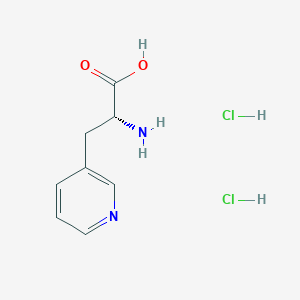
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
説明
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring attached to the alpha carbon
作用機序
Target of Action
H-D-3-Pal-OH.2HCl, also known as ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride or 3-(3-Pyridyl)-D-alanine dihydrochloride, is a synthetic peptide of scientific interest It’s suggested that it may interact with cellular components involved in cell proliferation and apoptosis .
Mode of Action
The compound’s mode of action involves inhibiting cell proliferation and promoting apoptosis in oncogenic cells . This suggests that it may interact with cellular targets that regulate cell growth and programmed cell death. Additionally, it may function as an immunomodulator , indicating potential interactions with components of the immune system.
Biochemical Pathways
The specific biochemical pathways affected by H-D-3-Pal-OHGiven its proposed role in inhibiting cell proliferation and promoting apoptosis , it’s likely that it impacts pathways related to these processes. This could include pathways like the PI3K/Akt/mTOR pathway, which regulates cell growth and survival, and the intrinsic and extrinsic apoptotic pathways.
Result of Action
The result of H-D-3-Pal-OH.2HCl’s action is the inhibition of cell proliferation and the promotion of apoptosis in oncogenic cells . This could potentially lead to the reduction of tumor growth and size in cancerous conditions. Its potential role as an immunomodulator suggests it may also influence immune responses, possibly enhancing the body’s ability to fight against diseases.
生化学分析
Biochemical Properties
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including amino acid decarboxylases and transaminases. These interactions are essential for the compound’s role in neurotransmitter synthesis and amino acid metabolism. The compound’s interaction with amino acid decarboxylases facilitates the conversion of amino acids into their corresponding amines, which are vital for neurotransmitter function .
Cellular Effects
The effects of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of neurotransmitter receptors, thereby affecting neuronal signaling. Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and degradation, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating their activity. The compound can also inhibit or activate enzymes involved in neurotransmitter synthesis, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride change over time. The compound is relatively stable under standard storage conditions (2~8°C) and maintains its biochemical activity for extended periods . Prolonged exposure to light or heat can lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter function and improve cognitive performance. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as transaminases and decarboxylases, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining the balance of neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is essential for its biochemical activity and overall efficacy .
Subcellular Localization
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride exhibits specific subcellular localization patterns. It is primarily localized to the cytoplasm and mitochondria, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amino Acid Formation: The amino group is introduced via reductive amination or other suitable methods.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often involving continuous flow techniques and automated systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Protein Interaction Studies: Used in studying protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Catalysis: Employed in catalytic processes for the synthesis of fine chemicals.
Material Science: Used in the development of new materials with specific properties.
類似化合物との比較
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride: The enantiomer of the compound with different biological activity.
2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: A positional isomer with the pyridine ring at a different position.
2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: Another positional isomer with distinct properties.
Uniqueness: ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is unique due to its specific chiral configuration and the position of the pyridine ring, which confer distinct biological and chemical properties compared to its isomers and enantiomers.
特性
IUPAC Name |
(2R)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPRVNSFLBKBG-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595075 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93960-21-5 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-3-Pyridylalanine.2HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)
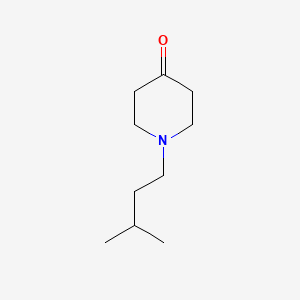

![4-(1,4-Diazapanyl)-5,6-dimethylthieno[2,3-d]-pyrimidine](/img/structure/B1320649.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
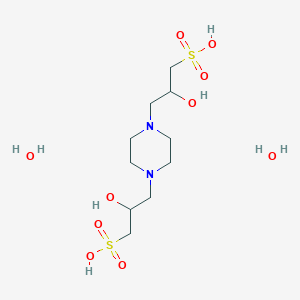


![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)

